molecular formula C15H17N3O3 B2467692 2-(2-methoxyethoxy)-N-(6-methylpyridin-2-yl)isonicotinamide CAS No. 2034274-41-2

2-(2-methoxyethoxy)-N-(6-methylpyridin-2-yl)isonicotinamide

Katalognummer B2467692
CAS-Nummer: 2034274-41-2
Molekulargewicht: 287.319
InChI-Schlüssel: LAXAZFMXTHDMBW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-methoxyethoxy)-N-(6-methylpyridin-2-yl)isonicotinamide, also known as GSK2830371, is a small molecule inhibitor that has been developed for the treatment of inflammatory diseases. It is a potent and selective inhibitor of IκB kinase 2 (IKK2), which is a key mediator of the nuclear factor kappa B (NF-κB) signaling pathway. This pathway plays a critical role in the regulation of inflammation, immunity, and cell survival, and it is dysregulated in many diseases, including cancer, autoimmune disorders, and chronic inflammatory diseases.

Wirkmechanismus

The mechanism of action of 2-(2-methoxyethoxy)-N-(6-methylpyridin-2-yl)isonicotinamide is based on its ability to inhibit the activity of IKK2, which is a key regulator of the NF-κB signaling pathway. IKK2 phosphorylates IκBα, a cytoplasmic inhibitor of NF-κB, leading to its degradation and the subsequent translocation of NF-κB to the nucleus. This results in the activation of genes that promote inflammation, cell survival, and immune responses. By inhibiting IKK2, 2-(2-methoxyethoxy)-N-(6-methylpyridin-2-yl)isonicotinamide blocks the activation of NF-κB and reduces the expression of proinflammatory genes.
Biochemical and Physiological Effects:
2-(2-methoxyethoxy)-N-(6-methylpyridin-2-yl)isonicotinamide has been shown to have potent anti-inflammatory effects in vitro and in vivo. In preclinical models of rheumatoid arthritis, the compound reduced joint inflammation, cartilage damage, and bone erosion. In models of psoriasis, 2-(2-methoxyethoxy)-N-(6-methylpyridin-2-yl)isonicotinamide reduced skin inflammation, epidermal hyperplasia, and cytokine production. In models of inflammatory bowel disease, the compound reduced colitis severity, mucosal damage, and cytokine production. In addition, 2-(2-methoxyethoxy)-N-(6-methylpyridin-2-yl)isonicotinamide has been shown to have immunomodulatory effects, including the inhibition of T cell activation and the induction of regulatory T cells.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of 2-(2-methoxyethoxy)-N-(6-methylpyridin-2-yl)isonicotinamide is its potency and selectivity for IKK2. This allows for the specific inhibition of the NF-κB pathway without affecting other signaling pathways. In addition, 2-(2-methoxyethoxy)-N-(6-methylpyridin-2-yl)isonicotinamide has good pharmacokinetic properties, including oral bioavailability and long half-life, which make it suitable for in vivo studies. However, one of the limitations of 2-(2-methoxyethoxy)-N-(6-methylpyridin-2-yl)isonicotinamide is its relatively low solubility, which can limit its use in certain experimental settings.

Zukünftige Richtungen

There are several potential future directions for the development and application of 2-(2-methoxyethoxy)-N-(6-methylpyridin-2-yl)isonicotinamide. One possible direction is the evaluation of its efficacy and safety in clinical trials for the treatment of inflammatory diseases, such as rheumatoid arthritis and psoriasis. Another direction is the investigation of its potential use in combination with other drugs that target different pathways involved in inflammation and immune regulation. Finally, further research is needed to elucidate the molecular mechanisms underlying the immunomodulatory effects of 2-(2-methoxyethoxy)-N-(6-methylpyridin-2-yl)isonicotinamide, which could lead to the identification of new targets for the development of novel therapeutics.

Synthesemethoden

The synthesis of 2-(2-methoxyethoxy)-N-(6-methylpyridin-2-yl)isonicotinamide has been described in detail in a patent application (WO 2013/163088 A1). The compound is prepared by reacting 2-(2-methoxyethoxy)nicotinoyl chloride with 6-methyl-2-pyridinecarboxamide in the presence of a base and a solvent. The resulting intermediate is then treated with isonicotinamide in the presence of a catalyst to yield the final product.

Wissenschaftliche Forschungsanwendungen

2-(2-methoxyethoxy)-N-(6-methylpyridin-2-yl)isonicotinamide has been extensively studied in preclinical models of inflammation and autoimmune diseases. In vitro studies have shown that the compound inhibits the activation of NF-κB signaling in response to various stimuli, including proinflammatory cytokines and Toll-like receptor agonists. In vivo studies have demonstrated that 2-(2-methoxyethoxy)-N-(6-methylpyridin-2-yl)isonicotinamide can effectively reduce inflammation and tissue damage in models of rheumatoid arthritis, psoriasis, and inflammatory bowel disease.

Eigenschaften

IUPAC Name

2-(2-methoxyethoxy)-N-(6-methylpyridin-2-yl)pyridine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3/c1-11-4-3-5-13(17-11)18-15(19)12-6-7-16-14(10-12)21-9-8-20-2/h3-7,10H,8-9H2,1-2H3,(H,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAXAZFMXTHDMBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)C2=CC(=NC=C2)OCCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-methoxyethoxy)-N-(6-methylpyridin-2-yl)isonicotinamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.